molecular formula C5H7ClO4 B8676955 Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester CAS No. 61363-70-0

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester

Cat. No.: B8676955
CAS No.: 61363-70-0
M. Wt: 166.56 g/mol
InChI Key: NQVXBAJFUZHCSB-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is an organic compound with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol . It is commonly used in organic synthesis and has various applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester can be synthesized through the reaction of methanol with diglycolic anhydride in the presence of a catalyst . The reaction typically involves the following steps:

    Mixing: Methanol and diglycolic anhydride are mixed in a suitable solvent.

    Catalysis: A catalyst, such as sulfuric acid, is added to the mixture.

    Heating: The reaction mixture is heated to a specific temperature to facilitate the reaction.

    Purification: The product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl (2-chloro-2-oxoethoxy)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-chloro-2-oxoethoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The compound’s reactivity is influenced by its functional groups, such as the ester and chloro groups, which participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

61363-70-0

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

methyl 2-(2-chloro-2-oxoethoxy)acetate

InChI

InChI=1S/C5H7ClO4/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3

InChI Key

NQVXBAJFUZHCSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mono-methyl methoxymalonate (9.8 grams, 0.07 mole), prepared In Example LVI (Compound 214) was reacted with thionyl chloride (15.74 grams, 0.13 mole) in 100 milliliters of methylene chloride in a manner similar to that described in Example LIII Part C, to give 11.06 grams (0.07 mole) of methyl (chlorocarbonyl)methoxyacetate. NMR analysis of the product indicated the following:
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 214
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.74 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

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